molecular formula C16H27Br2NO2 B12805642 5-(2-((2-Bromoethyl)ethylamino)ethoxy)carvacrol hydrobromide CAS No. 16793-55-8

5-(2-((2-Bromoethyl)ethylamino)ethoxy)carvacrol hydrobromide

Cat. No.: B12805642
CAS No.: 16793-55-8
M. Wt: 425.2 g/mol
InChI Key: VDITWZLEEOWFSC-UHFFFAOYSA-N
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Description

5-(2-((2-Bromoethyl)ethylamino)ethoxy)carvacrol hydrobromide is a synthetic organic compound that belongs to the class of carvacrol derivatives Carvacrol is a monoterpenoid phenol that is naturally found in essential oils of various plants, such as oregano and thyme

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-((2-Bromoethyl)ethylamino)ethoxy)carvacrol hydrobromide typically involves the following steps:

    Starting Material: The synthesis begins with carvacrol as the starting material.

    Etherification: Carvacrol undergoes etherification with 2-bromoethanol in the presence of a base, such as potassium carbonate, to form 5-(2-bromoethoxy)carvacrol.

    Amination: The 5-(2-bromoethoxy)carvacrol is then reacted with ethylamine to introduce the ethylamino group, resulting in 5-(2-((2-bromoethyl)ethylamino)ethoxy)carvacrol.

    Hydrobromide Formation: Finally, the compound is treated with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(2-((2-Bromoethyl)ethylamino)ethoxy)carvacrol hydrobromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the 2-bromoethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The phenolic hydroxyl group in the carvacrol moiety can undergo oxidation to form quinones or other oxidized products.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the ethylamino group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiourea, or primary amines. Reactions are typically carried out in polar solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents, such as tetrahydrofuran (THF).

Major Products Formed

    Substitution Reactions: New derivatives with different functional groups replacing the bromine atom.

    Oxidation Reactions: Quinones or other oxidized phenolic compounds.

    Reduction Reactions: Dehalogenated or modified ethylamino derivatives.

Scientific Research Applications

5-(2-((2-Bromoethyl)ethylamino)ethoxy)carvacrol hydrobromide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential antimicrobial and antiviral properties, particularly against pathogens like herpes simplex virus (HSV).

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(2-((2-Bromoethyl)ethylamino)ethoxy)carvacrol hydrobromide involves several molecular targets and pathways:

    Antimicrobial Activity: The compound disrupts microbial cell membranes and inhibits essential enzymes, leading to cell death.

    Antiviral Activity: It interferes with viral replication and protein synthesis, particularly by inhibiting key viral proteins and pathways, such as the RIP3-mediated programmed cell necrosis pathway.

    Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and other pro-apoptotic proteins, while inhibiting cell proliferation pathways.

Comparison with Similar Compounds

Similar Compounds

    5-(2-(Dimethylamino)ethoxy)carvacrol: Similar structure but with a dimethylamino group instead of the ethylamino group.

    5-(2-(Methylamino)ethoxy)carvacrol: Contains a methylamino group instead of the ethylamino group.

    5-(2-(Chloroethyl)ethylamino)ethoxy)carvacrol: Similar structure but with a chloroethyl group instead of the bromoethyl group.

Uniqueness

5-(2-((2-Bromoethyl)ethylamino)ethoxy)carvacrol hydrobromide is unique due to the presence of the bromoethyl and ethylamino groups, which confer distinct chemical reactivity and biological activity. The hydrobromide salt form enhances its solubility and stability, making it more suitable for various applications.

Properties

CAS No.

16793-55-8

Molecular Formula

C16H27Br2NO2

Molecular Weight

425.2 g/mol

IUPAC Name

4-[2-[2-bromoethyl(ethyl)amino]ethoxy]-2-methyl-5-propan-2-ylphenol;hydrobromide

InChI

InChI=1S/C16H26BrNO2.BrH/c1-5-18(7-6-17)8-9-20-16-10-13(4)15(19)11-14(16)12(2)3;/h10-12,19H,5-9H2,1-4H3;1H

InChI Key

VDITWZLEEOWFSC-UHFFFAOYSA-N

Canonical SMILES

CCN(CCOC1=C(C=C(C(=C1)C)O)C(C)C)CCBr.Br

Origin of Product

United States

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